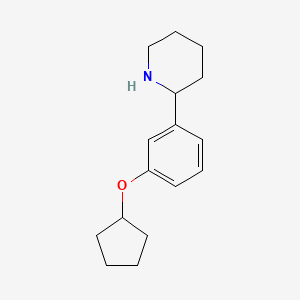

3-Cyclopentyloxy-1-(2-piperidyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

2-(3-cyclopentyloxyphenyl)piperidine |

InChI |

InChI=1S/C16H23NO/c1-2-8-14(7-1)18-15-9-5-6-13(12-15)16-10-3-4-11-17-16/h5-6,9,12,14,16-17H,1-4,7-8,10-11H2 |

InChI Key |

HAMPAFQPOKYYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C3CCCCN3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Diverse Synthetic Pathways for 3-Cyclopentyloxy-1-(2-piperidyl)benzene

The construction of the this compound structure can be approached through several strategic disconnections. The primary challenges involve the stereoselective formation of the C-C bond between the aromatic and heterocyclic rings and the establishment of the chiral center at the C2 position of the piperidine (B6355638) ring. Two plausible retrosynthetic analyses point toward key precursors: a substituted pyridine (B92270) for subsequent ring reduction, or a piperidine-based building block for direct coupling with the aromatic moiety.

Multi-Step Synthetic Strategies and Optimization (e.g., Bruylants reaction analogues)

Two principal multi-step strategies can be envisioned for the synthesis of the target compound.

Strategy A: Pyridine Hydrogenation

This common and effective approach involves the synthesis of a 2-arylpyridine precursor, followed by the reduction of the pyridine ring to the corresponding piperidine. nih.gov The synthesis can be optimized by selecting appropriate catalysts and reaction conditions to ensure high yield and selectivity.

The key steps are:

Synthesis of the Precursor (2-(3-cyclopentyloxyphenyl)pyridine): This can be achieved via a cross-coupling reaction, such as a Suzuki or Stille coupling, between 2-halopyridine and a suitable 3-cyclopentyloxyphenylboronic acid or organostannane derivative. The cyclopentyloxy group would be introduced beforehand onto a 3-bromophenol (B21344) starting material via Williamson ether synthesis.

Hydrogenation of the Pyridine Ring: The aromatic pyridine ring is reduced to a piperidine ring. This transformation is typically achieved under harsh conditions using heterogeneous catalysts, though recent advancements have enabled milder procedures. nih.govorganic-chemistry.org

A variety of catalytic systems can be employed for pyridine reduction, each with its own advantages regarding conditions and selectivity.

| Catalyst System | Hydrogen Source | Conditions | Comments | Reference |

| Rh/C | H₂ (5 atm) | 80 °C, Water | Effective for various heteroaromatics | organic-chemistry.org |

| RuCl₃·xH₂O | H₃N-BH₃ | N/A | Transfer hydrogenation, commercial precatalyst | organic-chemistry.org |

| Boron Ions / Hydrosilanes | Hydrosilane | Mild Conditions | Metal-free, diastereoselective reduction | nih.gov |

| Na / Ethanol | Ethanol | Reflux | Classic method, avoids high pressure | sciencemadness.orgdtic.mil |

Strategy B: Bruylants Reaction Analogue

The Bruylants reaction involves the addition of a Grignard reagent to an α-aminonitrile, providing a direct method for α-alkylation or α-arylation of amines. researchgate.net In an analogous approach for this synthesis, a Grignard reagent derived from 3-cyclopentyloxybromobenzene would react with a protected 2-cyanopiperidine (B128535).

The key steps are:

Preparation of the Grignard Reagent: 3-Bromophenol is first etherified with cyclopentyl bromide to give 1-bromo-3-cyclopentyloxybenzene. This is then treated with magnesium turnings to form the corresponding Grignard reagent, (3-cyclopentyloxyphenyl)magnesium bromide.

Reaction with an α-Aminonitrile: The Grignard reagent is added to an N-protected 2-cyanopiperidine. The N-protecting group is crucial to prevent side reactions. This reaction directly forms the C-C bond between the two rings. nih.gov

Deprotection: Removal of the nitrogen protecting group yields the final product.

This strategy offers a convergent approach where the two main fragments are synthesized separately and then combined. nih.gov

Key Reaction Transformations and Mechanistic Considerations in the Synthesis of the Compound

The key transformations in the proposed syntheses involve distinct chemical mechanisms.

Mechanism of Catalytic Pyridine Hydrogenation: The reduction of pyridines on heterogeneous metal surfaces (like Rh, Ru, Ni, Pd) is a fundamental process in heterocyclic chemistry. nih.govdtic.mil The mechanism generally involves:

Adsorption: The pyridine molecule adsorbs onto the catalyst surface.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the metal surface, forming active metal-hydride species.

Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a series of sequential hydrogen additions. This process typically proceeds via di- and tetrahydro-pyridine intermediates before the fully saturated piperidine is formed.

Desorption: The final piperidine product desorbs from the catalyst surface.

The reaction conditions, such as pressure, temperature, and solvent, as well as the choice of catalyst, can significantly influence the reaction rate and the potential for side reactions. nih.gov

Mechanism of the Bruylants Reaction: The Bruylants reaction provides a powerful tool for C-C bond formation at the α-position of an amine. The accepted mechanism proceeds through the formation of a key iminium ion intermediate. researchgate.net

Iminium Ion Formation: The α-aminonitrile, in the presence of the Grignard reagent (a strong Lewis acid), eliminates a cyanide ion (CN⁻) to form a transient, electrophilic iminium ion.

Nucleophilic Attack: The organometallic (Grignard) reagent then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

Hydrolysis: A final aqueous workup hydrolyzes the resulting magnesium complex to afford the α-substituted amine product.

The stability and reactivity of the iminium ion intermediate are central to the success of the reaction.

Regio- and Stereoselectivity Control in Compound Synthesis

Achieving the correct regio- and stereochemistry is paramount in the synthesis of this compound, which possesses a single stereocenter at the C2 position of the piperidine ring.

Regiocontrol: In the pyridine hydrogenation strategy (Strategy A), regioselectivity is established during the synthesis of the 2-(3-cyclopentyloxyphenyl)pyridine precursor. The use of directed cross-coupling reactions like the Suzuki-Miyaura reaction ensures the precise connection of the C2 of pyridine to the C1 of the functionalized benzene (B151609) ring. In the Bruylants reaction strategy (Strategy B), regioselectivity is inherently controlled by the starting materials: 2-cyanopiperidine and the 3-substituted phenyl Grignard reagent.

Stereocontrol: Since the target compound is chiral, controlling the stereochemistry at the C2 position is a critical challenge. Several advanced synthetic methods can be applied to achieve this:

Asymmetric Hydrogenation: Chiral catalysts, particularly those based on Iridium or Rhodium with chiral ligands, can be used for the asymmetric hydrogenation of prochiral pyridinium (B92312) salts or substituted pyridines, yielding enantioenriched piperidines. nih.gov

Chemo-enzymatic Methods: A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with precise stereochemistry. acs.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to the piperidine nitrogen can direct the stereochemical outcome of reactions. For instance, a dienetricarbonyliron complex used as a powerful chiral auxiliary can exert complete control over the stereoselectivity of a double reductive amination cascade to form 2-substituted piperidines as a single diastereoisomer. rsc.orgnih.gov Similarly, chiral sulfinamides have emerged as excellent chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. researchgate.net

Resolution: A racemic mixture of the final compound can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure amine.

Strategies for Derivatization and Analogue Synthesis of this compound

To explore structure-activity relationships for potential biological applications, the parent compound can be systematically modified through derivatization and analogue synthesis.

Functional Group Interconversions for Structural Diversification

Functional group interconversion (FGI) allows for the modification of existing functional groups within the molecule to generate a library of related compounds. acs.orgub.edu

N-Functionalization of the Piperidine: The secondary amine of the piperidine ring is a prime site for modification. It can undergo a variety of reactions, including N-alkylation, N-acylation, N-sulfonylation, and reductive amination, to introduce a wide range of substituents.

O-Dealkylation and Re-etherification: The cyclopentyloxy ether linkage can be cleaved, typically using strong acids like HBr or Lewis acids like BBr₃, to yield the corresponding 3-(2-piperidyl)phenol. This phenolic intermediate is a versatile platform for synthesizing new analogues by introducing different alkyl or aryl groups via Williamson ether synthesis or other etherification protocols.

Aromatic Ring Substitution: The phenyl ring can be functionalized via electrophilic aromatic substitution. The existing alkoxy and piperidyl groups will direct incoming electrophiles, though reaction conditions would need to be carefully controlled to manage selectivity and avoid reaction at the piperidine nitrogen.

Scaffold Modification Approaches for Novel Analogue Generation

More profound structural changes involve altering the core scaffold of the molecule to generate novel analogues. rsc.orgthieme-connect.comacs.org

Piperidine Ring Modification: The piperidine ring itself can be modified. For example, substituents can be introduced at other positions (C3, C4) of the piperidine ring. This can be achieved through methods like directed C-H functionalization, which allows for the selective introduction of aryl groups at specific positions on the piperidine ring, controlled by the choice of directing group and catalyst. acs.orgnih.gov

Heterocycle Replacement: The piperidine scaffold could be replaced with other nitrogen-containing heterocycles, such as pyrrolidine (B122466) or azepane, to investigate the impact of ring size on activity. rsc.orgnih.gov Synthetic routes would need to be adapted, for instance, by using a 1,6-keto-aldehyde instead of a 1,5-keto-aldehyde in a reductive amination strategy to attempt azepane synthesis. nih.gov

Linker Modification: The direct C-C bond between the phenyl and piperidine rings can be replaced with a linker or spacer group. For example, a carbonyl group could be introduced to create a phenone-type analogue. This could be accomplished by reacting an aryl lithium species with an α-amino nitrile that contains an additional ester or other functional handle. nih.gov

These derivatization and scaffold modification strategies provide a comprehensive toolkit for systematically exploring the chemical space around this compound, facilitating the development of new compounds with potentially enhanced properties. researchgate.netnih.gov

Targeted Analog Library Generation for Structure-Activity Relationship Studies

A comprehensive search of scientific literature and chemical databases has revealed no specific studies detailing the targeted generation of an analog library for the compound this compound for the explicit purpose of developing structure-activity relationships (SAR). While the principles of SAR are fundamental to medicinal chemistry and have been extensively applied to a wide array of piperidine-containing molecules, public-domain research focused on the systematic structural modification of this particular scaffold to elucidate its SAR profile is not available.

In general, the generation of a targeted analog library for a compound like this compound would involve systematic modifications at key positions of the molecule. These positions typically include the cyclopentyl ring, the phenyl ring, and the piperidine ring. The goal of such a library is to explore how changes in steric bulk, electronics, and lipophilicity at these positions affect the compound's biological activity.

A hypothetical SAR study for this compound would likely involve the synthesis of analogs with variations at the following points:

Modification of the Cyclopentyloxy Group: Exploration of different cycloalkyl and alkyl ethers to determine the optimal size and lipophilicity for activity.

Substitution on the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro, or amino groups) at different positions on the phenyl ring to probe electronic and steric effects.

Modification of the Piperidine Ring: Alteration of the substitution pattern on the piperidine ring, including N-alkylation or the introduction of substituents on the ring itself, to investigate the impact on binding and pharmacokinetics.

Without specific research findings, it is not possible to provide data tables on the biological activities of such analogs. The successful application of this methodology to other piperidine derivatives suggests that a similar approach would be valuable for understanding the SAR of this compound. However, at present, such data has not been published in the accessible scientific literature.

Computational Chemistry and Molecular Modeling Studies of 3 Cyclopentyloxy 1 2 Piperidyl Benzene

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By modeling related structures, we can infer the characteristics of 3-Cyclopentyloxy-1-(2-piperidyl)benzene.

Electronic Structure Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

The electronic landscape of a molecule dictates its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) provides a foundation for understanding this landscape.

HOMO/LUMO Analysis: The HOMO and LUMO are key frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them is a critical indicator of molecular stability and reactivity. For aromatic systems like the benzene (B151609) ring in the target molecule, the HOMO-LUMO gap helps characterize chemical reactivity and bioactivity. researchgate.net In benzene derivatives, the substitution pattern significantly influences these energy levels. scispace.com For instance, in N-phenylpiperazine derivatives, the ionizable piperazine, hydrogen bond acceptors, and hydrophobic parts are crucial for affinity to receptors, which is governed by the electronic structure. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding biological interactions. biointerfaceresearch.com For molecules containing amine and aromatic groups, the MEP surface typically shows negative potential (red/yellow) around electronegative atoms (like oxygen and the π-system of the benzene ring) and positive potential (blue) around hydrogen atoms, particularly the N-H group of the piperidine (B6355638) ring. biointerfaceresearch.commdpi.com In related opioid compounds, MEP surfaces have successfully classified ligands based on their binding affinities for different receptor subtypes, suggesting that the electrostatic pattern is a key determinant of biological function. nih.gov For this compound, the oxygen of the cyclopentyloxy group and the π-cloud of the benzene ring would likely be regions of negative potential, while the piperidine N-H would be a site of positive potential, guiding interactions with biological targets.

Table 1: Representative Quantum Chemical Properties of Analogous Structures

| Property | Analogous Structure | Method/Basis Set | Calculated Value | Reference |

| HOMO-LUMO Gap | Benzene | B3LYP/cc-pVDZ | 2.241 eV | scispace.com |

| Sum of Electronic and Zero-Point Energy | Fluorobenzene (Gas Phase) | B3LYP/6-31G(d,p) | -232.157570 a.u. | scispace.com |

| Sum of Electronic and Zero-Point Energy | Fluorobenzene (Water Phase) | B3LYP/6-31G(d,p) | -232.161295 a.u. | scispace.com |

Predicted Spectroscopic Characteristics (e.g., Vibrational Frequencies)

Vibrational spectroscopy, analyzed through quantum chemical calculations, provides a molecular "fingerprint." q-chem.com Density Functional Theory (DFT) methods, such as B3LYP, have shown excellent agreement with experimental vibrational spectra for piperidine and its derivatives. researchgate.net

For a molecule like this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H stretching: From the piperidine and cyclopentyl rings, appearing just below 3000 cm⁻¹.

C-O stretching: The ether linkage (Ar-O-Alkyl) would produce a strong band, likely in the 1250 cm⁻¹ region, similar to related ethers. acs.org

Aromatic C=C stretching: Occurring in the 1625–1430 cm⁻¹ range.

CH₂ bending/scissoring: Vibrations from the piperidine and cyclopentyl rings are expected below 1500 cm⁻¹. researchgate.net

Computational studies on similar molecules show that methods like B3LYP with a 6-31G(d) basis set can reliably predict these frequencies. researchgate.net The accuracy of these predictions can be further improved using scaling factors or more advanced fragmentation methods to account for intermolecular interactions in larger systems. mdpi.com

Table 2: Predicted Vibrational Frequencies for Structural Analogs

| Vibrational Mode | Analogous Structure | Calculated Frequency (cm⁻¹) | Method | Reference |

| CH₂ Scissoring | Piperidine | 1429 | B3LYP/6-31G(d) | researchgate.net |

| Aromatic C=C Stretch | Dimethyl-phenyl-pyrazole | 1580 | B3LYP/6-311++G(d,p) | researchgate.net |

| C-O Stretch | Estragole (4-methoxy-allylbenzene) | ~1248 | PM3 | acs.org |

| Aromatic C-H Stretch | Dimethyl-phenyl-pyrazole | 3062 | B3LYP/6-311++G(d,p) | researchgate.net |

Conformational Analysis and Stability Profiling

The three-dimensional shape of a molecule is critical for its biological activity. For 2-arylpiperidines, conformational preferences are a key area of study. The piperidine ring typically adopts a chair conformation. The substituent at the nitrogen and the aryl group at the 2-position can be either axial or equatorial. rsc.org

In N-substituted piperidines, the position of the substituent is influenced by allylic strain and electrostatic interactions. For N-acylpiperidines, the twist-boat conformation can be stabilized by protein-ligand interactions, even if it is thermodynamically less favorable than the chair conformation. acs.org In 4-substituted piperidines, polar substituents can stabilize the axial conformer upon protonation of the nitrogen due to favorable electrostatic interactions. nih.gov For 2-arylpiperidines, the equilibrium between conformers where the aryl group is axial versus equatorial is a key determinant of its shape and how it presents its pharmacophoric features to a target protein. prnewswire.com Computational studies on N-substituted piperidine derivatives have successfully used DFT methods to calculate the relative energies of different conformers and estimate their populations. researchgate.net The orientation of the cyclopentyloxy group relative to the phenyl ring would add another layer of conformational complexity, likely favoring a geometry that minimizes steric hindrance.

Advanced Quantum Algorithms for Chemical Calculations

The field of drug discovery is beginning to explore the potential of quantum computing to overcome the limitations of classical computers for complex molecular simulations. prnewswire.comquantumcircuits.com Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) promise to perform highly accurate calculations on large molecules with fewer computational resources than traditional methods. acs.orgarxiv.org

Companies like Algorithmiq are partnering with quantum hardware providers to develop algorithms that can accelerate new drug discovery by performing more accurate calculations of molecular properties. prnewswire.comquantumcircuits.com These quantum-classical hybrid approaches are being used to design novel ligands and inhibitors by navigating vast chemical spaces more effectively. arxiv.org For a molecule like this compound, these advanced algorithms could one day provide unprecedented accuracy in predicting its electronic structure, reactivity, and binding affinity, moving beyond the approximations necessary with current classical methods. pasqal.comsubstack.com

Molecular Docking Investigations of the Compound's Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in structure-based drug design to understand binding mechanisms and predict affinity.

Ligand-Target Binding Pose Prediction and Conformational Analysis

Docking studies on analogous piperidine-based compounds have provided significant insights into their interactions with various biological targets, such as sigma receptors and G protein-coupled receptors (GPCRs). nih.govnih.gov

In these studies, the piperidine nitrogen, which is typically protonated at physiological pH, often forms key electrostatic interactions, such as salt bridges with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor's binding pocket. nih.gov Furthermore, the aromatic phenyl ring frequently engages in π-cation or hydrophobic interactions with residues like phenylalanine (Phe) or tyrosine (Tyr). nih.gov

For this compound, a docking study would likely predict the following interactions:

Hydrogen Bonding/Salt Bridge: The protonated piperidine nitrogen would be a prime candidate for forming a salt bridge with an acidic residue (e.g., Asp, Glu) on the target protein.

Hydrophobic Interactions: The phenyl ring and the bulky, nonpolar cyclopentyloxy group would likely be situated within a hydrophobic pocket of the receptor, interacting with nonpolar amino acid side chains.

Cation-π Interactions: The positively charged piperidine nitrogen could interact favorably with the π-electron cloud of an aromatic amino acid residue. nih.gov

The final predicted binding pose is a result of a scoring function that estimates the binding energy, with more negative scores indicating stronger predicted affinity. biointerfaceresearch.com Molecular dynamics simulations are often performed after docking to refine the pose and assess the stability of the predicted ligand-receptor complex over time. nih.gov

Table 3: Common Interacting Residues and Interaction Types for Piperidine Analogs

| Target Receptor | Analog Class | Key Interacting Residues | Interaction Type | Reference |

| Sigma 1 Receptor (S1R) | Piperidine-based ligands | Glu172, Asp126 | Salt Bridge, Hydrogen Bond | nih.gov |

| Sigma 1 Receptor (S1R) | Piperidine-based ligands | Phe107 | π-cation | nih.gov |

| α1A-Adrenoceptor | N-phenylpiperazine derivatives | Asp106, Gln177, Ser188, Ser192 | Hydrogen Bond, Electrostatic | rsc.org |

| P2Y14 Receptor | Phenyl-piperidine antagonists | Not specified | Hydrophobic, Polar | nih.gov |

Binding Affinity Estimation and Scoring Functions

In the field of computational drug design, estimating the binding affinity between a ligand, such as this compound, and its protein target is a critical step. This process is typically accomplished using scoring functions, which are computational methods used to rapidly evaluate the strength of protein-ligand interactions. rsc.orgnih.gov An ideal scoring function can accurately predict the binding free energy, allowing researchers to distinguish between active and inactive molecules. rsc.org

Scoring functions are central to molecular docking, a process that predicts the preferred orientation of a molecule when bound to a target. nih.govtandfonline.com For piperidine derivatives, which are known to interact with targets like opioid and sigma receptors, molecular docking studies have been used to predict binding affinities. tandfonline.comnih.gov For instance, studies on various piperidine derivatives have reported binding affinities in the range of -8.13 to -13.37 kcal/mol for the µ-opioid receptor. tandfonline.com These scoring functions consider various energetic contributions, including electrostatic and van der Waals interactions, to rank potential drug candidates. nih.govtandfonline.com The performance of scoring functions can be evaluated through benchmarks like the Comparative Assessment of Scoring Functions (CASF), which assesses their "scoring power," "ranking power," "docking power," and "screening power". nih.gov However, without specific studies on this compound, its predicted binding affinity remains undetermined.

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-protein complex is determined by a network of molecular interactions. A computational analysis of this compound would involve identifying these key interactions within a target's binding site.

Hydrogen Bonding: These interactions are crucial for the specificity of ligand binding. They involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. In the case of this compound, the nitrogen atom in the piperidine ring and the oxygen of the cyclopentyloxy group could potentially act as hydrogen bond acceptors, while the N-H group of the piperidine can be a hydrogen bond donor.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. The cyclopentyloxy and benzene portions of this compound would be expected to form significant hydrophobic interactions with nonpolar amino acid residues in a binding pocket. Computational studies on other piperidine-based ligands for the sigma 1 (S1R) receptor have highlighted the importance of hydrophobic interactions in stabilizing the ligand within the receptor's sub-pockets. rsc.org

π-π Stacking: This non-covalent interaction occurs between aromatic rings. The benzene ring of this compound can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. nih.gov This type of interaction is a significant contributor to the binding of many drugs. mdpi.com For example, a π-stacking interaction between the ligand tacrine (B349632) and a tryptophan residue is proposed for its binding to acetylcholinesterase. mdpi.com

While these are the types of interactions that would be analyzed, their specific occurrence and geometry for this compound have not been documented.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the movement of atoms and molecules over time, offering insights into the dynamic nature of a compound and its interactions. mdpi.com

Conformational Dynamics of the Compound in Solution

The three-dimensional shape of a molecule, or its conformation, is not static and can change, especially in a solution. MD simulations can be used to explore the different conformations that this compound might adopt. The flexibility of the cyclopentyloxy group and the piperidine ring would be of particular interest. Understanding the conformational preferences of a molecule in solution is important as it can influence its ability to bind to a target receptor. nih.gov The presence of different conformers in solution can be studied using techniques like dynamic NMR, which can provide information on the relative energies of different conformations. researchgate.net

Ligand-Protein Interaction Dynamics and Stability Analysis

Beyond a static picture, MD simulations can reveal the dynamic stability of a ligand-protein complex. If a crystal structure of this compound bound to a target were available, an MD simulation could be run to observe how the interactions change over time. rsc.org This analysis would involve monitoring the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the binding pose. mdpi.com Such simulations can also identify key amino acid residues that are crucial for maintaining the interaction with the ligand. rsc.orgrsc.org For other piperidine derivatives, MD simulations have been used to understand the network of interactions that stabilize the ligand within the binding site of receptors like the S1R. rsc.org

Solvent Effects and Their Influence on Molecular Conformations

The solvent environment can have a significant impact on the conformation and behavior of a molecule. MD simulations explicitly include solvent molecules (typically water) to provide a more realistic representation of the biological environment. The solvent can influence which conformations of this compound are most stable and can mediate interactions between the ligand and the protein. Desolvation, the process of removing water molecules from the binding site, is an important factor in ligand binding and can be studied with MD simulations. The effect of the solvent on the energetics of conformational changes, such as ring puckering in the piperidine or cyclopentyl groups, would be a key aspect of such a study.

In Vitro Biological Characterization and Mechanism of Action Studies of 3 Cyclopentyloxy 1 2 Piperidyl Benzene

In Vitro Target Identification and Engagement Profiling

In the early stages of drug discovery, identifying and characterizing the interaction of a new chemical entity with its biological targets is paramount. This process typically involves a series of in vitro assays to determine the compound's binding affinity, selectivity, and functional activity at various receptors and enzymes.

Receptor Binding Assays and Selectivity Profiling

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically use cell membranes or purified receptors and a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the radiolabeled ligand. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). The binding affinity is often expressed as the Ki (inhibition constant), which is calculated from the IC50 value.

No specific receptor binding data for 3-Cyclopentyloxy-1-(2-piperidyl)benzene has been identified in the public domain.

Enzyme Interaction and Inhibition Kinetics (e.g., IC50, Ki determination)

Similar to receptor binding assays, enzyme inhibition assays are used to determine a compound's potency in inhibiting a specific enzyme. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) can also be determined, providing a more absolute measure of binding affinity.

While no specific enzyme inhibition data exists for this compound, research on compounds with a cyclopentyloxy-benzene moiety provides some insight into the potential biological activities of such structures. For instance, a study on dual soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) inhibitors investigated compounds containing a 3-(cyclopentyloxy)-4-methoxy benzene (B151609) substitution. nih.gov One such dual inhibitor demonstrated an IC50 of 0.6 ± 0.1 nM for human sEH. nih.gov Another related compound, designed to increase metabolic stability, showed an sEH inhibition IC50 of 0.4 nM. nih.govgoogle.com

Table 1: In Vitro Enzyme Inhibition of an Analogous Compound with a Cyclopentyloxy Benzene Moiety

| Target Enzyme | Analogous Compound | IC50 (nM) | Source |

| Soluble Epoxide Hydrolase (sEH) | Dual sEH/PDE4 Inhibitor | 0.4 | nih.govgoogle.com |

This table presents data for an analogous compound and is for illustrative purposes only. The data does not represent the activity of this compound.

Cellular and Subcellular Mechanism of Action Investigations

To understand how a compound exerts its effects in a more physiologically relevant context, cellular assays are employed. These investigations can confirm that the binding or enzyme inhibition observed in biochemical assays translates to a functional effect in intact cells. Techniques such as reporter gene assays, second messenger assays (e.g., measuring cAMP levels), and high-content imaging can elucidate the compound's mechanism of action at a cellular and subcellular level. google.com

For example, in the study of the aforementioned sEH/PDE4 inhibitors, the cellular activity was assessed by measuring the increase in cyclic AMP (cAMP) in HEK293 cells. google.com An increase in cAMP levels is an expected downstream effect of PDE4 inhibition. google.com One of the dual inhibitors showed a cAMP increase of over 200% compared to the reference compound Rolipram at a concentration of 1 μM. nih.gov

No specific cellular mechanism of action studies for this compound have been reported.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life and oral bioavailability. In vitro models are routinely used in early drug discovery to predict in vivo metabolic clearance.

Microsomal Stability Studies in Human and Animal Liver Fractions

Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. googleapis.com In a typical microsomal stability assay, the test compound is incubated with liver microsomes from humans or preclinical species (e.g., rat, mouse) and a cofactor such as NADPH. The disappearance of the parent compound over time is monitored by analytical techniques like LC-MS/MS. The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint).

No specific microsomal stability data for this compound is available. However, the importance of this assessment is highlighted in studies of structurally related compounds. For instance, in the development of necroptosis inhibitors, initial compounds were found to be rapidly degraded in mouse liver microsome stability assays. googleapis.com Structural modifications, in this case, replacing a thiadiazole with a 5-cyano-1-methylpyrrole, led to a significant improvement in mouse microsome stability. googleapis.com

Hepatocyte Stability Studies (e.g., Suspension and Plated Hepatocytes)

Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiological environment. nih.gov These studies can be conducted with hepatocytes in suspension or as plated cultures. Suspension hepatocytes are typically used for shorter incubation times (up to 4-6 hours), while plated hepatocytes can be used for longer-term studies of several days, which is particularly useful for slowly metabolized compounds. The rate of disappearance of the test compound is measured to determine its metabolic stability.

There is no published data on the hepatocyte stability of this compound.

Prediction of In Vivo Clearance from In Vitro Data

The prediction of human clearance from in vitro data is a cornerstone of modern drug discovery, providing crucial insights into a compound's metabolic stability and potential systemic exposure long before clinical trials. nih.govresearchgate.net This process allows for the early identification and optimization of drug candidates.

The foundation of predicting hepatic clearance lies in determining the intrinsic clearance (CLint) of a compound within in vitro systems that mimic human metabolism. researchgate.net The most commonly utilized systems are human liver microsomes (HLM) and cryopreserved human hepatocytes. core.ac.uk HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of drugs. nih.gov Hepatocytes, being whole liver cells, offer a more complete metabolic picture by including both Phase I (e.g., CYP-mediated) and Phase II (e.g., conjugation) enzyme systems, as well as drug transporters. researchgate.net

To determine the metabolic stability, this compound would be incubated with either human liver microsomes or hepatocytes in a controlled environment. nih.gov The concentration of the parent compound is measured at various time points to determine the rate of its disappearance. nih.gov This rate is then used to calculate the in vitro half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized. core.ac.uk From the half-life, the in vitro intrinsic clearance (CLint, vitro) is derived, a measure that reflects the inherent capacity of the liver enzymes to metabolize the drug without the influence of physiological factors like blood flow. core.ac.uk

The subsequent step involves scaling the in vitro data to predict the in vivo clearance for the entire liver. core.ac.uk This extrapolation uses physiological scaling factors, such as the amount of microsomal protein per gram of liver and the average human liver weight, to convert the in vitro clearance rate into an in vivo intrinsic clearance value. core.ac.uk The predicted hepatic clearance (CLh) can then be estimated using liver models, such as the well-stirred model, which also incorporates the fraction of the drug that is unbound to plasma proteins, as only the unbound fraction is available for metabolism. nih.gov

It is crucial to acknowledge that predictions derived from in vitro data can have limitations. nih.gov Discrepancies between predicted and actual human clearance can arise due to factors not fully replicated in these in vitro systems, such as the involvement of extrahepatic metabolic pathways, the complex interplay of drug transporters, and genetic variability in metabolic enzyme activity among individuals. researchgate.net To enhance the predictive accuracy, researchers may employ empirical scaling factors or integrate data from preclinical animal studies. nih.govnih.gov

The following interactive table illustrates the typical data generated from such an investigation and the resulting predictions.

Table 1: Illustrative In Vitro Metabolic Stability and Predicted In Vivo Clearance of this compound This table presents hypothetical data for illustrative purposes to demonstrate the parameters evaluated in in vitro to in vivo clearance prediction studies. The values are not the result of experimental studies on this specific compound.

| Parameter | Value | Unit | Description |

| In Vitro Half-Life (t1/2) | 45 | min | The time required for 50% of the initial concentration of the compound to be metabolized by human liver microsomes. |

| Microsomal Intrinsic Clearance (CLint,micr) | 15.4 | µL/min/mg | The rate of metabolism in human liver microsomes, normalized to the amount of microsomal protein used in the assay. |

| Predicted In Vivo Intrinsic Clearance (CLint) | 18.5 | mL/min/kg | The extrapolated intrinsic clearance for the entire liver, per kilogram of body weight, representing the maximum metabolic capacity. |

| Predicted Hepatic Blood Clearance (CLh) | 10.2 | mL/min/kg | The predicted rate of drug removal from the blood by the liver, considering physiological factors like liver blood flow and plasma protein binding. |

Advanced Analytical Methodologies for Research Applications of 3 Cyclopentyloxy 1 2 Piperidyl Benzene

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a molecule with the structural complexity of 3-Cyclopentyloxy-1-(2-piperidyl)benzene, coupling chromatographic separation with mass spectrometry provides the high degree of selectivity and sensitivity required for trace-level quantification in intricate research samples.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for quantifying non-volatile compounds in complex matrices. mdpi.com Its high sensitivity and selectivity make it exceptionally suitable for the analysis of this compound, particularly in biological samples like plasma, serum, or tissue homogenates. nih.gov

Methodological Approach: A typical LC-MS/MS method involves an initial sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering matrix components. longdom.org The extract is then injected into a reversed-phase HPLC column (e.g., a C18 column), where the compound is separated from other components based on its hydrophobicity. nih.gov The piperidine (B6355638) moiety in this compound provides a site for protonation, making it amenable to positive mode electrospray ionization (ESI).

In the mass spectrometer, the protonated molecule (the precursor ion) is selected and then fragmented to produce characteristic product ions. This transition is monitored using Multiple Reaction Monitoring (MRM), a highly specific and sensitive mode of data acquisition that allows for accurate quantification even at very low concentrations. mdpi.com The selection of specific precursor-to-product ion transitions minimizes the impact of co-eluting matrix components, a phenomenon known as ion suppression, thereby enhancing data accuracy. longdom.org

Table 1: Illustrative LC-MS/MS Method Parameters for Quantification of this compound

| Parameter | Condition/Value | Purpose |

| Sample Preparation | Protein Precipitation (Acetonitrile) | Removes proteins from biological samples (e.g., plasma). |

| HPLC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the analyte from matrix interferences. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | Provides efficient elution and promotes ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions suitable for MS detection. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

| Precursor Ion (m/z) | [M+H]⁺ | The mass-to-charge ratio of the protonated parent molecule. |

| Product Ion (m/z) | Characteristic fragment | A specific fragment ion used for confirmation and quantification. |

| Lower Limit of Quantification (LLOQ) | e.g., 50-100 pg/mL | Defines the lowest concentration that can be reliably quantified. mdpi.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. jmchemsci.comunar.ac.id For a compound like this compound, direct analysis by GC-MS can be challenging due to its relatively high molecular weight and the presence of a polar secondary amine in the piperidine ring, which can lead to poor peak shape and thermal degradation.

Methodological Approach: To overcome these challenges, chemical derivatization is often employed to increase the compound's volatility and thermal stability. psu.edu The secondary amine can be acylated or silylated to produce a less polar, more volatile derivative suitable for GC analysis. Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column, typically one with a non-polar stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms). researchgate.net

As the derivatized compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy ionization technique that produces a reproducible fragmentation pattern, or mass spectrum, which serves as a "fingerprint" for compound identification by comparison with spectral libraries. nih.govcore.ac.uk

Table 2: Predicted Electron Ionization (EI) Mass Fragments for a Derivatized this compound Analog

| Fragment Description | Potential m/z | Significance |

| Molecular Ion (M⁺) | Variable | Highest mass peak; may be weak or absent depending on stability. |

| Loss of Cyclopentyloxy Radical | [M - 83]⁺ | Cleavage of the ether bond, characteristic of the cyclopentyloxy group. |

| Piperidine Ring Fragments | Various | Fragmentation of the piperidine ring provides structural information. |

| Derivatizing Group Fragment | Variable | A prominent peak corresponding to the derivatizing agent can confirm the reaction. |

Advanced Spectroscopic Techniques for In Situ and Spatially Resolved Analysis

Beyond simple quantification in homogenized samples, understanding the spatial distribution of a compound within a biological tissue is often critical in research. Advanced spectroscopic techniques provide this capability, offering a visual map of molecular localization.

Mass Spectrometry Imaging (MSI) is a transformative technique that visualizes the spatial distribution of molecules directly from the surface of a tissue section without the need for labels. escholarship.orgnih.gov This method can map the location of this compound, its metabolites, and related endogenous biomolecules within a specific organ or region of interest. nih.gov

Methodological Approach: In an MSI experiment, a thin tissue section is mounted onto a conductive slide and coated with an energy-absorbing matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. A laser is rastered across the tissue surface, desorbing and ionizing molecules at each spot, and a full mass spectrum is acquired for every pixel. escholarship.org This creates a molecular image that can be correlated with traditional histology. nih.govnih.gov

For compounds that ionize poorly, such as this compound might, on-tissue chemical derivatization can be performed. nih.gov Spraying the tissue with a derivatizing reagent that reacts with the piperidine amine can introduce a permanently charged group or a moiety with very high proton affinity. This dramatically increases the ionization efficiency and allows for sensitive detection and imaging of the compound's distribution.

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a key strategy to improve the analytical properties of a target compound, enhancing its detectability, chromatographic behavior, and/or mass spectrometric response. nih.gov

The selection of a derivatization reagent for this compound is dictated by the analytical technique and the target functional group—the secondary amine of the piperidine ring.

For GC-MS Analysis: The goal is to increase volatility and thermal stability.

Acylation: Reagents like pentafluoropropionylimidazole (PFAI) or heptafluorobutyrylimidazole (HFBI) react with the amine to form stable, volatile fluoroacyl derivatives. psu.edu The presence of multiple fluorine atoms also makes the derivative highly sensitive for detection by an electron capture (EC) detector.

Silylation: Silylating agents can also be used, though acylation is often preferred for secondary amines.

For LC-MS Analysis: The goal is to enhance ionization efficiency.

Reagents that introduce a quaternary amine group (a permanent positive charge) can significantly improve ESI-MS sensitivity in positive mode.

Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to attach molecules with high proton affinity to the amine, although this is more common for carboxylic acids. thermofisher.com

Reaction Optimization: Optimizing the derivatization reaction is crucial for achieving complete and reproducible conversion of the analyte. This involves systematically adjusting parameters such as reagent concentration, reaction temperature, and time. For instance, acylation reactions often require heating (e.g., 60-75 °C) for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion. psu.edu The removal of excess reagent and byproducts before analysis is also a critical step to prevent interference.

Table 3: Comparison of Derivatization Reagents for the Piperidine Moiety of this compound

| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Advantage |

| Acylating Agents | Heptafluorobutyrylimidazole (HFBI) | Secondary Amine | GC-MS | Increases volatility and thermal stability; enhances detection. psu.edu |

| Piperazine-based Reagents | 1-(2-pyridyl)piperazine (2-PP) | Carboxyl groups (if present on a metabolite) | LC-MS | Improves ionization efficiency for ESI-MS. nih.gov |

| Isotope-Labeled Reagents | d6-DBD-PZ-NH2 | Carboxyl groups (if present on a metabolite) | LC-MS | Used to create stable isotope-labeled internal standards for accurate quantification. nih.gov |

Derivatization for Improved Chromatographic Behavior and Ionization Efficiency

In the analysis of pharmaceutical compounds such as this compound, derivatization is a critical chemical modification technique employed to enhance analytical performance. The structural characteristics of this molecule, specifically the secondary amine within the piperidyl ring, can present challenges in both chromatography and mass spectrometry. Secondary amines are known to interact with active sites on chromatographic columns, leading to poor peak shape (tailing) and reduced resolution. Furthermore, their ionization efficiency in techniques like electrospray ionization mass spectrometry (ESI-MS) can be variable.

Derivatization addresses these issues by converting the analyte into a product with more favorable properties. libretexts.org The process involves reacting the target functional group—in this case, the secondary amine—with a derivatizing reagent to yield a derivative that is more volatile, thermally stable, or more readily detectable. libretexts.org For gas chromatography (GC), derivatization decreases the polarity of the amine, making it more suitable for analysis on common GC columns. nih.gov For high-performance liquid chromatography (HPLC), derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity for UV-Visible or fluorescence detectors. libretexts.orgthermofisher.com This is particularly useful when the parent compound lacks a strong UV-absorbing moiety.

Several classes of reagents are effective for derivatizing secondary amines. Acylation and the use of sulfonyl chlorides are common approaches. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride react with primary and secondary amines to form highly fluorescent derivatives, enabling detection at very low concentrations. libretexts.orgnih.gov For instance, FMOC-Cl is widely used for the analysis of amino acids and amines, forming derivatives that can be detected by both UV and fluorescence detectors. libretexts.org Similarly, 2-naphthalenesulfonyl chloride (NSCl) has been successfully used to derivatize the secondary amines of spectinomycin, a compound with structural similarities, creating a derivative suitable for HPLC analysis with UV detection. nih.gov The resulting sulfonamide is stable and chromatographically well-behaved.

In the context of mass spectrometry, derivatization can improve ionization efficiency. While ESI is effective for many compounds, its efficiency can be limited for certain molecules in specific solvents. nih.gov By attaching a group that is more easily protonated or carries a permanent charge, the analyte's response in the mass spectrometer can be significantly increased. This enhancement allows for lower limits of detection and more reliable quantification in complex biological matrices. chromatographyonline.com

Table 1: Common Derivatizing Agents for Secondary Amines and Their Analytical Benefits

| Derivatizing Reagent | Abbreviation | Target Functional Group | Primary Analytical Improvement | Detection Method |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Introduces a highly fluorescent and UV-active group. libretexts.orgthermofisher.com | HPLC-UV, HPLC-Fluorescence |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary and Secondary Amines, Phenols | Forms stable, fluorescent derivatives. libretexts.orgnih.gov | HPLC-Fluorescence, LC-MS |

| 2-Naphthalenesulfonyl chloride | NSCl | Secondary Amines | Creates a stable derivative with strong UV absorbance. nih.gov | HPLC-UV |

| Pentafluorobenzenesulfonyl chloride | PFBSCl | Secondary Amines | Forms an electrophoric derivative for sensitive detection. researchgate.net | GC-ECD (Electron Capture Detection) |

| Benzoyl Chloride | - | Primary and Secondary Amines | Enhances UV detection and improves chromatographic behavior. nih.gov | HPLC-UV, LC-MS |

Method Validation for Quantitative Bioanalysis in Research Samples

The validation of a bioanalytical method is a mandatory process to ensure that the method is reliable, reproducible, and suitable for its intended purpose, which in a research context is the quantitative determination of this compound in biological matrices like plasma or urine. biopharmaservices.comajpsonline.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for conducting these validations. fda.gov A full validation is essential when developing a new method for a new compound. austinpublishinggroup.com The process involves a series of experiments designed to assess the fundamental performance parameters of the method. au.dk

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or other medications. austinpublishinggroup.comnih.gov This is typically evaluated by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte. austinpublishinggroup.com The response from any interfering peaks should be significantly lower than the response at the Lower Limit of Quantitation (LLOQ). austinpublishinggroup.com

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration, while precision measures the degree of scatter or agreement between a series of measurements. ajpsonline.com These are determined by analyzing replicate Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) over several days. fda.gov For a method to be considered valid, the mean accuracy should be within ±15% of the nominal value, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. nih.govnih.gov At the LLOQ, a deviation of up to 20% is acceptable for both accuracy and precision. nih.gov

Linearity and Range: Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined concentration range. nih.gov A calibration curve is generated using a blank sample, a zero sample (blank with internal standard), and at least six non-zero concentration standards. nih.gov The range of the curve must encompass the expected concentrations in the research samples. ajpsonline.com

Stability: Stability assessments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. celegence.comnih.gov This involves subjecting QC samples to various storage and handling conditions that mimic the life cycle of a study sample. Key stability evaluations include:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte. nih.gov

Short-Term (Bench-Top) Stability: Evaluates analyte stability in the matrix at room temperature for a period that covers sample preparation and handling time. ajpsonline.com

Long-Term Stability: Determines if the analyte is stable when stored frozen at the intended temperature for the duration of the study. au.dk

Stock Solution Stability: Confirms the stability of the analyte in the solvent used to prepare standard and QC samples. celegence.com

The measured concentrations of the stability samples are compared to nominal concentrations, and the mean concentration should typically be within ±15% of the nominal value to confirm stability. celegence.com

Table 2: Typical FDA Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Minimum Requirement | Acceptance Criteria |

|---|---|---|

| Linearity (Calibration Curve) | Minimum of 6 standard points excluding blanks. nih.gov | Correlation coefficient (r²) ≥ 0.99 is generally expected. |

| Accuracy | Minimum of 5 determinations per concentration level (low, mid, high QCs). nih.gov | Mean value should be within ±15% of the nominal value (±20% at LLOQ). nih.gov |

| Precision (RSD/CV) | Minimum of 5 determinations per concentration level (low, mid, high QCs). nih.gov | RSD should not exceed 15% (≤20% at LLOQ). nih.gov |

| Selectivity | Analysis of at least 6 independent sources of blank matrix. austinpublishinggroup.com | No significant interference at the analyte's retention time. |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Low and high QC samples analyzed in triplicate. nih.gov | Mean concentration should be within ±15% of nominal values. celegence.com |

| Recovery | Determined at a minimum of 3 concentration levels (low, mid, high). | Should be consistent, precise, and reproducible. |

Structure Activity Relationship Sar Studies of 3 Cyclopentyloxy 1 2 Piperidyl Benzene and Its Analogues

Rational Design Principles for SAR Exploration

The exploration of SAR for analogues of 3-Cyclopentyloxy-1-(2-piperidyl)benzene has been guided by principles of structural modification to probe the chemical space around a core scaffold. In the case of the closely related 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone series, the rational design focused on understanding the influence of substituents on the isoindolinone ring system on the inhibition of TNF-α production.

The initial design was based on the anilino moiety of known TNF-α inhibitors. The core structure, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone, was systematically modified to explore the impact of various functional groups on biological activity. The primary points of modification were the positions on the benzene (B151609) ring of the isoindolinone core.

The design strategy involved:

Introduction of small alkyl groups: To probe steric tolerance at different positions. nih.gov

Substitution on the benzene moiety of the isoindolinone ring: To determine if electronic or steric factors at these positions could enhance activity. nih.govkoreascience.krnih.gov

Introduction of functional groups with varying electronic properties: Such as nitro and amino groups, to understand the electronic requirements for optimal activity. nih.govkoreascience.krnih.gov

This systematic approach allows for a comprehensive understanding of how structural changes in one part of the molecule affect its biological function, a cornerstone of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. dovepress.com While a specific QSAR model for this compound or its immediate analogues is not publicly documented, the principles of QSAR are broadly applicable to this class of compounds.

The development of a QSAR model for a series of analogues would typically involve:

Data Set Preparation: A series of compounds with measured biological activity (e.g., IC₅₀ values for receptor binding or enzyme inhibition) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape). dovepress.comresearchgate.net

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

For a series of this compound analogues, a QSAR model could predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. Such models can provide insights into the physicochemical properties that are crucial for the desired biological effect. For instance, a QSAR study on other TNF-α inhibitors has highlighted the importance of specific electronic and steric features for activity. nih.gov

Correlation of Structural Modifications with In Vitro Biological Activities

The in vitro biological activities of analogues of this compound have been investigated, particularly focusing on the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. The following data tables summarize the findings from studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.

Table 1: In Vitro TNF-α Inhibition by 3-Substituted Isoindolinone Analogues nih.gov

| Compound | R | IC₅₀ (µM) for TNF-α Inhibition |

| 1 | H | >10 |

| 2 | CH₃ | 3.2 |

| 3 | C₂H₅ | 4.5 |

| 4 | n-C₃H₇ | 8.1 |

The initial exploration of substituents at the 3-position of the isoindolinone ring showed that a methyl group (Compound 2 ) provided the most potent TNF-α inhibitory activity in this series. nih.gov Increasing the alkyl chain length to ethyl (Compound 3 ) and n-propyl (Compound 4 ) led to a decrease in potency, suggesting a specific steric requirement at this position. nih.gov The unsubstituted analogue (Compound 1 ) was inactive. nih.gov

Table 2: In Vitro TNF-α Inhibition by Substituted Isoindolinone Analogues on the Benzene Ring nih.govkoreascience.krnih.gov

| Compound | Substitution on Isoindolinone Ring | IC₅₀ (µM) for TNF-α Inhibition |

| 5 | 4-NO₂ | 7.5 |

| 6 | 4-NH₂ | >10 |

| 7 | 5-NO₂ | 6.2 |

| 8 | 5-NH₂ | >10 |

| 9 | 6-NO₂ | 3.5 |

| 10 | 6-NH₂ | 1.8 |

| 11 | 7-NO₂ | >10 |

| 12 | 7-NH₂ | >10 |

Further investigation focused on introducing substituents onto the benzene ring of the isoindolinone moiety. The results indicate that the position of the substituent is critical for activity. nih.govkoreascience.krnih.gov Substitution at the 6-position of the isoindolinone ring was found to be optimal. nih.govkoreascience.krnih.gov Specifically, the 6-amino derivative (Compound 10 ) exhibited the most potent inhibitory activity against TNF-α production, with an IC₅₀ value of 1.8 µM. nih.govkoreascience.krnih.gov Its precursor, the 6-nitro derivative (Compound 9 ), also showed significant activity. nih.govkoreascience.krnih.gov In contrast, substitutions at the 4-, 5-, and 7-positions were generally less favorable for activity. nih.govkoreascience.krnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.